Azido-PEG4-4-nitrophenyl carbonate

Overview

Description

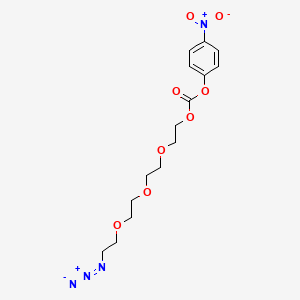

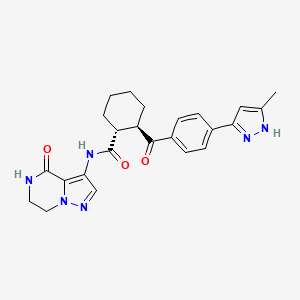

Azido-PEG4-4-nitrophenyl carbonate is a PEG-based linker . It contains an Azide group and a reactive nitrophenyl carbonate (NPC group) . The NPC group is reactive towards the amino group of lysine by means of stable urethane linkages . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Azido-PEG4-4-nitrophenyl carbonate can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Chemical Reactions Analysis

Azido-PEG4-4-nitrophenyl carbonate can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications

PROTAC Linker

- Scientific Field : Biochemistry and Drug Design .

- Application Summary : Azido-PEG4-4-nitrophenyl carbonate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

- Methods of Application : The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

- Results or Outcomes : The use of Azido-PEG4-4-nitrophenyl carbonate as a PROTAC linker has been shown to be effective in the synthesis of PROTACs .

Polymerization

- Scientific Field : Polymer Chemistry .

- Application Summary : The compound has been used in the polymerization of a cyclic carbonate monomer bearing one azido group, i.e., 2-(azidemethyl)-2-methyltrimethylene carbonate (AMTC), to disclose the characteristics of the resulted polymers and to explore the feasibility of their post-functionalization with alkynyl compounds via Click reaction .

- Methods of Application : Homopolymerization of AMTC was first studied using stannous octoate (Sn(Oct)2) as the catalyst and dodecanol as the initiator . Copolymerization of AMTC with L-lactide (L-LA) was then investigated under the same reaction condition .

- Results or Outcomes : The copolymer P(AMTC-co-L LA) (PLAC) had the semicrystalline characteristic due to the relative long block-like segments of P L LA . The pendent azido groups of PLAC-PEG-PLAC could undergo post-functionalization through azide-alkyne click reaction easily and efficiently .

Bio-conjugation

- Scientific Field : Biochemistry .

- Application Summary : Azido-PEG4-4-nitrophenyl carbonate is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain .

- Methods of Application : The compound can be used to link two biomolecules together, typically a drug and a targeting moiety .

- Results or Outcomes : The use of Azido-PEG4-4-nitrophenyl carbonate as a bio-conjugation linker has been shown to be effective in the synthesis of bio-conjugates .

Drug Delivery

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Azido-PEG4-4-nitrophenyl carbonate is a PEG derivative containing an azide group and an reactive nitrophenyl carbonate (NPC group) . The NPC group is reactive towards the amino group of lysine by means of stable urethane linkages . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

- Methods of Application : The compound can be used in the synthesis of drug delivery systems . The azide group can undergo Click Chemistry with alkynyl compounds, allowing for the attachment of drug molecules .

- Results or Outcomes : The use of Azido-PEG4-4-nitrophenyl carbonate in drug delivery systems has been shown to increase the solubility of drugs in aqueous media, potentially improving drug delivery efficiency .

Click Chemistry Reagent

- Scientific Field : Organic Chemistry .

- Application Summary : Azido-PEG4-4-nitrophenyl carbonate is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

- Methods of Application : The compound can be used in the synthesis of complex molecules through click chemistry . The azide group can undergo CuAAc or SPAAC with alkynyl compounds, allowing for the attachment of different functional groups .

- Results or Outcomes : The use of Azido-PEG4-4-nitrophenyl carbonate as a click chemistry reagent has been shown to be effective in the synthesis of complex molecules .

Drug Conjugation

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Azido-PEG4-4-nitrophenyl carbonate is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain .

- Methods of Application : The compound can be used to link two biomolecules together, typically a drug and a targeting moiety .

- Results or Outcomes : The use of Azido-PEG4-4-nitrophenyl carbonate as a bio-conjugation linker has been shown to be effective in the synthesis of bio-conjugates .

Safety And Hazards

Azido-PEG4-4-nitrophenyl carbonate is not classified as a hazard . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKYWFZPUXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG4-4-nitrophenyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

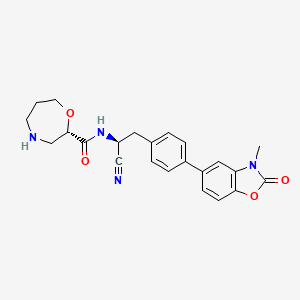

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

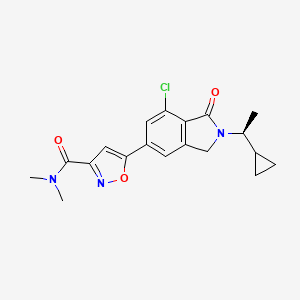

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

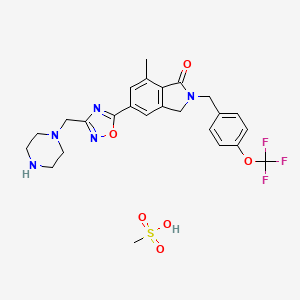

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

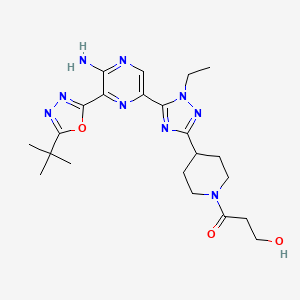

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)